molecular formula C13H18ClNO2 B1397645 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride CAS No. 1219976-42-7

1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride

Cat. No.: B1397645
CAS No.: 1219976-42-7
M. Wt: 255.74 g/mol
InChI Key: PJLWVXBHIHMPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is a chemical compound that features a piperidine ring attached to a phenyl group through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride typically involves the reaction of 4-(3-piperidinyloxy)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, potentially modulating their activity. The compound may also interfere with enzymatic pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal and industrial applications.

    Piperidine derivatives: Compounds like piperidine itself and its substituted forms are widely studied for their biological activities and chemical properties.

Uniqueness: 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a piperidine ring with a phenyl group and an ethanone linkage makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-piperidin-3-yloxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10(15)11-4-6-12(7-5-11)16-13-3-2-8-14-9-13;/h4-7,13-14H,2-3,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLWVXBHIHMPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.